molecular formula C17H14O4 B14685983 (4-Methyl-3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid CAS No. 24766-47-0

(4-Methyl-3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid

Cat. No.: B14685983
CAS No.: 24766-47-0
M. Wt: 282.29 g/mol
InChI Key: JNWREOQIKVABPK-UHFFFAOYSA-N
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Description

(4-Methyl-3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid is a complex organic compound featuring a benzofuran core Benzofuran derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation reaction, followed by cyclization and oxidation steps . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. This makes them useful in studying biochemical pathways and developing new therapeutic agents .

Medicine

Medically, benzofuran derivatives, including this compound, are explored for their anti-inflammatory, antimicrobial, and anticancer properties. They are considered promising candidates for drug development .

Industry

Industrially, this compound can be used in the synthesis of dyes, fragrances, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action for (4-Methyl-3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Methyl-3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

24766-47-0

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

2-(4-methyl-3-oxo-1-phenyl-2-benzofuran-1-yl)acetic acid

InChI

InChI=1S/C17H14O4/c1-11-6-5-9-13-15(11)16(20)21-17(13,10-14(18)19)12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,18,19)

InChI Key

JNWREOQIKVABPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(OC2=O)(CC(=O)O)C3=CC=CC=C3

Origin of Product

United States

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